3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining a 1,3,4-thiadiazole and a 1,2,4-triazole core. Its structure features:
- Position 3: A 1-(methylsulfonyl)-3-piperidinyl group, which introduces a sulfonamide moiety and a piperidine ring.
- Position 6: A 5-nitro-2-furyl substituent, known for its electron-withdrawing properties and historical relevance in antimicrobial agents (e.g., nitrofurantoin).
Properties
Molecular Formula |
C13H14N6O5S2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N6O5S2/c1-26(22,23)17-6-2-3-8(7-17)11-14-15-13-18(11)16-12(25-13)9-4-5-10(24-9)19(20)21/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
QFINQIXUBAFJTB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolothiadiazole ring system, followed by the introduction of the piperidinyl and nitrofuryl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidinyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the observed biological effects. The nitrofuryl group plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Observations :
Comparison with Target Compound :
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.34 g/mol. The structure features a triazole ring fused with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay has been commonly used to evaluate these effects. In one study, triazolo[4,3-a]pyrimidine derivatives exhibited IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines MDA-MB-231 and MCF-7 . This suggests that our compound may also possess similar anticancer properties.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented. Compounds containing the triazole ring have shown effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anti-inflammatory and Analgesic Effects
Triazoles are also recognized for their anti-inflammatory and analgesic properties. Studies indicate that these compounds can inhibit pathways associated with inflammation and pain signaling, making them potential candidates for pain management therapies .
The biological activity of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many triazole compounds act as enzyme inhibitors which can disrupt metabolic pathways in pathogens or cancer cells.
- DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA strands, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antitumor Efficacy : A study conducted on a series of triazolo derivatives showed promising results in inhibiting tumor growth in vivo models. The compound exhibited a dose-dependent response in reducing tumor size compared to control groups treated with standard chemotherapeutics .
- Antimicrobial Testing : In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound significantly inhibited bacterial growth at specific concentrations .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
